molecular formula C47H70N14O10 B12575253 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 502545-69-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12575253
CAS No.: 502545-69-9
M. Wt: 991.1 g/mol
InChI Key: FUYQHTORTFZWBG-XZLFUWJJSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a molecular formula of C47H65N13O9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups and the sequential addition of amino acids. The process often employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise construction of the peptide chain on a solid support. Common reagents used include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.

    Reduction: Sodium borohydride in methanol, typically under reflux conditions.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the peptide, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

502545-69-9

Molecular Formula

C47H70N14O10

Molecular Weight

991.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C47H70N14O10/c1-27(2)38(59-40(65)34(25-29-16-18-30(62)19-17-29)57-42(67)36-15-9-23-61(36)44(69)31(48)12-6-20-53-46(49)50)43(68)58-33(24-28-10-4-3-5-11-28)39(64)55-26-37(63)60-22-8-14-35(60)41(66)56-32(45(70)71)13-7-21-54-47(51)52/h3-5,10-11,16-19,27,31-36,38,62H,6-9,12-15,20-26,48H2,1-2H3,(H,55,64)(H,56,66)(H,57,67)(H,58,68)(H,59,65)(H,70,71)(H4,49,50,53)(H4,51,52,54)/t31-,32-,33-,34-,35-,36-,38-/m0/s1

InChI Key

FUYQHTORTFZWBG-XZLFUWJJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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